molecular formula C19H24N2O3S B2589705 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1171463-50-5

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2589705
CAS No.: 1171463-50-5
M. Wt: 360.47
InChI Key: UBWDQRMBMISVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic organic compound designed for research and development purposes. This molecule features a 1,2,3,4-tetrahydroquinoline scaffold, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The core tetrahydroquinoline moiety is substituted with a 2-methoxyethyl group at the nitrogen atom and a 3-methylbenzenesulfonamide group at the 7-position. The incorporation of a sulfonamide functional group is a common strategy in drug discovery, often used to enhance binding affinity to biological targets and improve metabolic stability. Compounds based on the tetrahydroquinoline structure have been reported to exhibit a wide range of pharmacological properties, including potential as enzyme inhibitors . The specific structural motifs present in this compound make it a valuable intermediate for researchers exploring new chemical entities in areas such as inhibitor design, receptor modulation, and the development of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWDQRMBMISVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step synthetic process:

  • Formation of the Tetrahydroquinoline Core: : This step often involves the reduction of a quinoline derivative.

  • Introduction of the Methoxyethyl Group: : Using a nucleophilic substitution reaction, the methoxyethyl group is introduced.

  • Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.

Industrial Production Methods

Industrial production may follow similar synthetic routes, scaled up with optimizations for yield and purity. Reactions are typically performed in large batch reactors, with strict controls over temperature, pressure, and reaction time to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo oxidation, particularly at the methoxyethyl group.

  • Reduction: : The compound's quinoline ring can be further reduced under hydrogenation conditions.

  • Substitution: : It is susceptible to various substitution reactions, particularly at the sulfonamide group, where electrophiles or nucleophiles can attack.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site.

Major Products Formed

  • Oxidation Products: : Products may include quinolinone derivatives.

  • Reduction Products: : Fully hydrogenated quinoline compounds.

  • Substitution Products: : Varied based on the nature of the substituent introduced.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has diverse applications in research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential use in probing biological pathways due to its bioactive components.

  • Medicine: : Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can involve multiple pathways:

  • Molecular Targets: : It may interact with enzymes or receptors, modulating biological activity.

  • Pathways Involved: : Likely involves modulation of cellular pathways that regulate cell growth and apoptosis, contributing to its medicinal potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Tetrahydroquinoline Hybrids

(a) IIIa: (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide
  • Structural Differences : Incorporates a styryl group at position 2 and a chlorine atom at position 5, with dual methoxy groups on the benzenesulfonamide.
  • Synthesis: Prepared via benzenesulfonic chloride coupling in pyridine, highlighting reactivity at the quinolin-7-yl position .
(b) Compound 11: (E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl) Acrylamide
  • Functional Groups : Features a hydroxamic acid (N-hydroxy) and a 4-methoxyphenylsulfonyl group.
  • Bioactivity Relevance: Designed as a histone deacetylase (HDAC) inhibitor, suggesting sulfonamide-tetrahydroquinoline hybrids may target epigenetic pathways .
  • Comparison : The target compound lacks the hydroxamic acid moiety critical for HDAC inhibition, implying divergent therapeutic applications.

Tetrahydroquinoline Derivatives with Varied N-Substituents

(a) 14d: (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide
  • Substituents : A butyryl group at position 1 and a naphthalenylmethyl group at position 4.
  • Pharmacological Focus : Optimized for μ-opioid receptor (MOR) binding, demonstrating how bulky N-substituents enhance receptor selectivity .
(b) N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolidin-2-One
  • Core Modification: Replaces the sulfonamide with a pyrrolidinone ring.
  • Stereochemical Complexity : Exists as diastereomers due to cis-trans configurations, underscoring the importance of stereochemistry in bioactivity .
  • Comparison: The target compound’s rigid sulfonamide linkage may enhance stability compared to the flexible pyrrolidinone.

Patent-Based Analogues and Pharmacological Data

(a) Example 1 (Patent Compound)
  • Structure: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid.
  • Key Features : Benzothiazole and thiazole moieties introduce heterocyclic diversity.
  • Pharmacological Data : Patent examples (e.g., Tables 1–5) suggest such compounds are tested for kinase inhibition or anti-inflammatory activity .
(b) Goxalapladib (CAS-412950-27-7)
  • Structure : A naphthyridine-acetamide derivative with trifluoromethyl and methoxyethyl groups.
  • Therapeutic Use : Developed for atherosclerosis, emphasizing the role of lipophilic groups (e.g., trifluoromethyl) in disease-specific targeting .
  • Comparison: The target compound’s tetrahydroquinoline core may offer distinct pharmacokinetic profiles compared to naphthyridine-based scaffolds.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety. Its structural components include:

  • Tetrahydroquinoline ring: Known for its role in various pharmacological activities.
  • Methoxyethyl side chain : Enhances solubility and reactivity.
  • Methyl substitution on the benzene ring : May influence biological interactions.

This unique combination of functional groups contributes to its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is particularly significant as it can mimic natural substrates, potentially leading to:

  • Inhibition of enzyme activity : This can modulate various biochemical pathways.
  • Signal transduction modulation : Affecting cellular responses to stimuli.

Such interactions highlight the compound's versatility in therapeutic applications .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial effects : Some studies suggest efficacy against bacterial strains.
  • Anti-inflammatory properties : Potential use in conditions characterized by inflammation.
  • Anticancer potential : Early-stage research indicates possible effects on cancer cell lines.

The specific biological activities observed can vary based on structural modifications and experimental conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of sulfonamides showed significant antibacterial effects against various pathogens. The mechanism involved inhibition of bacterial folate synthesis pathways.
  • Anti-inflammatory Effects :
    • Research indicated that similar compounds could reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .
  • Cancer Cell Line Studies :
    • In vitro studies using cancer cell lines revealed that certain derivatives could induce apoptosis and inhibit proliferation, indicating their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.